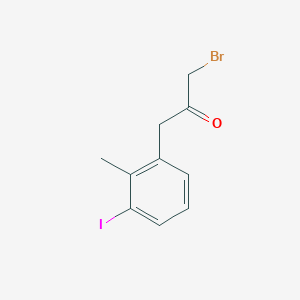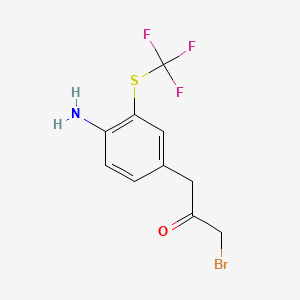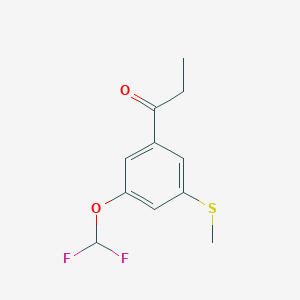
3-Hydroxy-9-methyldecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-9-methyldecanoic acid is a medium-chain-length hydroxy fatty acid. It is a component of certain polyhydroxyalkanoates (PHAs), which are biopolymers produced by various bacterial strains. These biopolymers are known for their biodegradability and biocompatibility, making them of significant interest in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Hydroxy-9-methyldecanoic acid can be synthesized through microbial fermentation processes. For instance, Pseudomonas resinovorans can be grown on substrates like 13-methyltetradecanoic acid to produce this compound. The fermentation process involves growing the bacteria under specific conditions where carbon sources are abundant, but other nutrients like nitrogen or phosphorus are limited .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes. The bacteria are cultivated in bioreactors with controlled environmental conditions to optimize the yield of the desired compound. The product is then extracted and purified using techniques such as gas chromatography and mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-9-methyldecanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxy group to a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxy group with a chlorine atom.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Chlorinated derivatives.
Applications De Recherche Scientifique
3-Hydroxy-9-methyldecanoic acid has several applications in scientific research:
Biology: The compound is studied for its role in microbial metabolism and its potential use in bioremediation.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of biodegradable plastics and other environmentally friendly materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-9-methyldecanoic acid primarily involves its incorporation into polyhydroxyalkanoates (PHAs) by bacterial enzymes. These enzymes catalyze the polymerization of hydroxy fatty acids into PHAs, which are then stored as intracellular granules. The PHAs can be depolymerized and utilized by the bacteria as a carbon and energy source under nutrient-limited conditions .
Comparaison Avec Des Composés Similaires
3-Hydroxy-9-methyldecanoic acid is similar to other medium-chain-length hydroxy fatty acids, such as:
- 3-Hydroxy-7-methyloctanoic acid
- 3-Hydroxy-4-methyldecanoic acid
- 3-Hydroxy-2,4-dimethyldecanoic acid
- 3-Hydroxy-2,4,6-trimethyldodecanoic acid
Uniqueness
What sets this compound apart is its specific chain length and branching, which influence its physical and chemical properties. This makes it particularly suitable for certain applications in biodegradable polymer production .
Propriétés
Numéro CAS |
62675-79-0 |
|---|---|
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
3-hydroxy-9-methyldecanoic acid |
InChI |
InChI=1S/C11H22O3/c1-9(2)6-4-3-5-7-10(12)8-11(13)14/h9-10,12H,3-8H2,1-2H3,(H,13,14) |
Clé InChI |
ODCCWURQWWXXKS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCCCCC(CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


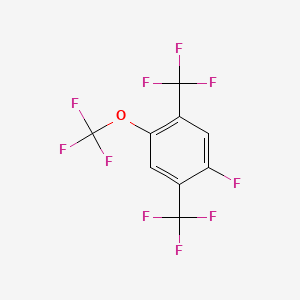
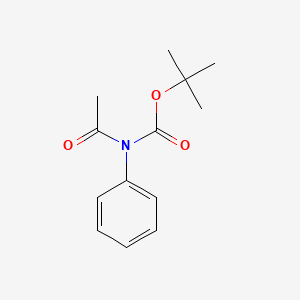
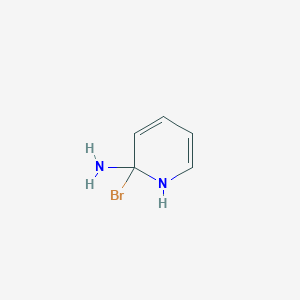
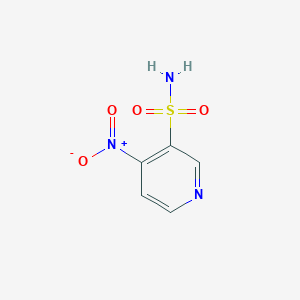
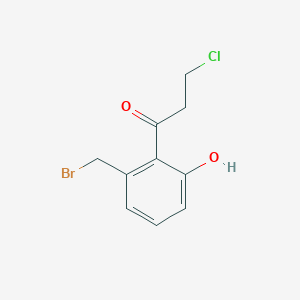
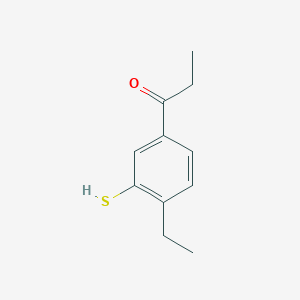

![6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B14064346.png)


